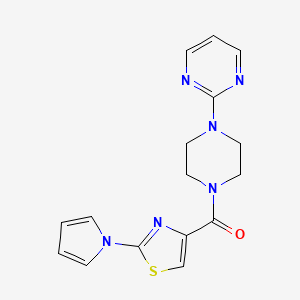

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures

Properties

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-14(13-12-24-16(19-13)22-6-1-2-7-22)20-8-10-21(11-9-20)15-17-4-3-5-18-15/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYPWKVBWVFEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions involving pyrimidine derivatives.

Coupling Reactions: The final step involves coupling the pyrrole-thiazole intermediate with the piperazine-pyrimidine derivative under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives with thiazole and pyrimidine moieties exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for RNA polymerase II transcription. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells.

Case Study: CDK9 Inhibition

A study demonstrated that specific thiazole-pyrimidine derivatives significantly inhibited CDK9 activity, resulting in decreased survival of cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications at the C2 position of the thiazole ring enhanced inhibitory potency against CDK9, underscoring the potential for these compounds as therapeutic agents in oncology .

Neurological Disorders

The compound also shows promise in treating neurological conditions through modulation of histamine receptors, particularly the H3 receptor. Compounds that act as antagonists or inverse agonists at this receptor have been linked to improvements in cognitive functions and reductions in symptoms associated with disorders such as Alzheimer's disease and schizophrenia.

Case Study: H3 Receptor Modulation

Research has indicated that piperazine derivatives can effectively modulate H3 receptors, leading to potential therapeutic effects in cognitive deficits and neurodegenerative diseases. The unique structure of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone may enhance its binding affinity and selectivity for these receptors, making it a candidate for further development .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory agents. The compound's structural components suggest potential activity against inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Data Table: Summary of Biological Activities

Pharmaceutical Development

The synthesis of this compound has been explored for its potential use in pharmaceutical formulations. Various methods have been developed to optimize yield and purity, making it suitable for clinical applications.

Synthesis Insights

The synthesis typically involves multi-step reactions that incorporate thiazole and pyrimidine frameworks with piperazine derivatives. The efficiency of these synthetic routes is critical for scaling up production for drug development purposes .

Mechanism of Action

The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structures allow it to bind with high affinity to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

- (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

- (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The unique combination of the pyrrole, thiazole, and piperazine rings in (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone provides it with distinct chemical properties and biological activities. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain biological targets, making it a valuable candidate for further research and development.

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone and its various aspects

Biological Activity

The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , with a molecular formula of and a molecular weight of 354.4 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure comprising a thiazole ring, a pyrrol moiety, and a piperazine group, which are known to contribute to its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, derivatives of thiazole and pyrimidine structures have shown significant activity against various strains of bacteria and fungi. The positive ionic form of similar compounds allows them to penetrate microbial cell walls effectively, enhancing their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| MRSA | Effective against resistant strains |

Anticancer Activity

The compound has also been evaluated for anticancer properties . Research indicates that it exhibits cytotoxic effects on various cancer cell lines. A study involving structural analogs demonstrated that modifications in the piperazine and thiazole moieties could enhance potency against cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships (SAR) of this compound reveal that specific substitutions on the thiazole and piperazine rings significantly influence its biological activity. For example, variations in the electron-donating or withdrawing groups can modulate the compound's interaction with biological targets, enhancing its effectiveness as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of the compound was tested against multiple bacterial strains. The results indicated that compounds with similar structures exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Inhibition

A series of experiments were conducted to assess the anticancer potential of the compound on different human cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells through caspase-dependent pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.